molecular formula C9H8ClFN4 B1464908 [1-(2-chloro-4-fluorophenyl)-1H-1,2,3-triazol-4-yl]methanamine CAS No. 1251388-28-9

[1-(2-chloro-4-fluorophenyl)-1H-1,2,3-triazol-4-yl]methanamine

Cat. No. B1464908
CAS RN: 1251388-28-9
M. Wt: 226.64 g/mol
InChI Key: GNTBLXHVNARVSO-UHFFFAOYSA-N
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Description

[1-(2-Chloro-4-fluorophenyl)-1H-1,2,3-triazol-4-yl]methanamine, also known as CFTA, is a type of triazole compound with a wide range of applications in scientific research. It has been used in various fields such as medicinal chemistry, drug synthesis, and biochemistry. CFTA is a versatile compound that has been studied for its potential to act as a drug, an enzyme inhibitor, and a fluorescent probe.

Scientific Research Applications

Neurokinin-1 Receptor Antagonism

[1-(2-chloro-4-fluorophenyl)-1H-1,2,3-triazol-4-yl]methanamine has been explored for its potential as a neurokinin-1 (NK1) receptor antagonist. This receptor is implicated in various physiological responses, including pain perception, and its antagonism can be beneficial in managing conditions such as depression and emesis. For instance, 1-(5-[[(2R,3S)-2-([(1R)-1-[3,5-Bis(trifluoromethyl)phenyl]ethyl]oxy)-3-(4-fluorophenyl)morpholin-4-yl]methyl]-2H-1,2,3-triazol-4-yl)-N,N-dimethylmethanamine hydrochloride has shown high affinity as an orally active NK1 receptor antagonist with considerable solubility in water, suggesting its suitability for both intravenous and oral clinical administration (Harrison et al., 2001).

Structural Characterization and Crystallization

Significant research has been dedicated to understanding the structural properties and crystallization behavior of compounds similar to [1-(2-chloro-4-fluorophenyl)-1H-1,2,3-triazol-4-yl]methanamine. Compounds like 4-(4-Chlorophenyl)-2-(5-(4-fluorophenyl)-3-(1-(4-fluorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl)-4,5-dihydro-1H-pyrazol-1-yl)thiazole and its analogs have been synthesized, characterized, and their crystallization from dimethylformamide solvent has been achieved. These structures are mostly planar, with some parts oriented perpendicular to the main plane, indicating complex molecular conformations (Kariuki et al., 2021).

Synthesis and Characterization

The synthesis and characterization of triazole compounds are a significant area of study due to their potential applications. For instance, N,N-Dibenzyl-1-(1-[(4-methyl-2-phenyl-4,5-dihydrooxazol-4-yl)methyl)]-1H-1,2,3-triazol-4-yl)methanamine has been synthesized through a 1,3-dipolar cycloaddition reaction, highlighting the methods used to create and analyze such compounds (Younas et al., 2014).

properties

IUPAC Name

[1-(2-chloro-4-fluorophenyl)triazol-4-yl]methanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8ClFN4/c10-8-3-6(11)1-2-9(8)15-5-7(4-12)13-14-15/h1-3,5H,4,12H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GNTBLXHVNARVSO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1F)Cl)N2C=C(N=N2)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8ClFN4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

226.64 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

[1-(2-chloro-4-fluorophenyl)-1H-1,2,3-triazol-4-yl]methanamine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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[1-(2-chloro-4-fluorophenyl)-1H-1,2,3-triazol-4-yl]methanamine
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[1-(2-chloro-4-fluorophenyl)-1H-1,2,3-triazol-4-yl]methanamine
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[1-(2-chloro-4-fluorophenyl)-1H-1,2,3-triazol-4-yl]methanamine
Reactant of Route 6
[1-(2-chloro-4-fluorophenyl)-1H-1,2,3-triazol-4-yl]methanamine

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